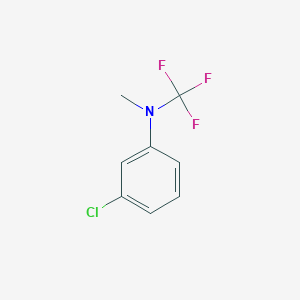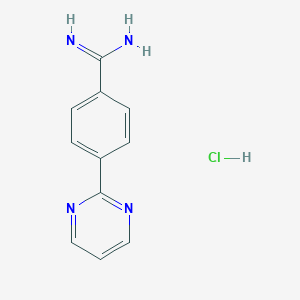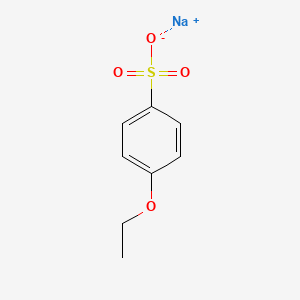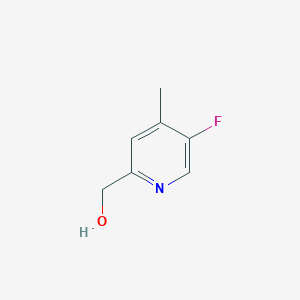![molecular formula C7H5BrN2O B12968463 4-Bromo-pyrazolo[1,5-a]pyridin-2-ol](/img/structure/B12968463.png)
4-Bromo-pyrazolo[1,5-a]pyridin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromopyrazolo[1,5-a]pyridin-2(1H)-one is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound is characterized by the presence of a bromine atom at the 4-position of the pyrazolo[1,5-a]pyridine ring system. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromopyrazolo[1,5-a]pyridin-2(1H)-one typically involves the bromination of pyrazolo[1,5-a]pyridin-2(1H)-one. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of 4-Bromopyrazolo[1,5-a]pyridin-2(1H)-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Bromopyrazolo[1,5-a]pyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., DMF).
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) or NaBH4 in methanol.
Major Products
Substitution: Formation of substituted pyrazolopyridines.
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced pyrazolopyridines.
Scientific Research Applications
4-Bromopyrazolo[1,5-a]pyridin-2(1H)-one has various applications in scientific research, including:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of potential therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding assays.
Chemical Biology: It is employed in the design and development of chemical probes for investigating biological pathways.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 4-Bromopyrazolo[1,5-a]pyridin-2(1H)-one is primarily related to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromine atom at the 4-position enhances the compound’s binding affinity to these targets, leading to modulation of their activity. For example, the compound may inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream substrates and affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine
- 3-Bromo-1H-pyrazolo[4,3-b]pyridine
- 5-Bromo-1H-pyrazolo[4,3-b]pyridine
Uniqueness
4-Bromopyrazolo[1,5-a]pyridin-2(1H)-one is unique due to its specific substitution pattern and the presence of the bromine atom at the 4-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other brominated pyrazolopyridines. The compound’s ability to undergo various chemical transformations and its potential as a pharmacophore make it a valuable scaffold in drug discovery and development.
Properties
Molecular Formula |
C7H5BrN2O |
|---|---|
Molecular Weight |
213.03 g/mol |
IUPAC Name |
4-bromo-1H-pyrazolo[1,5-a]pyridin-2-one |
InChI |
InChI=1S/C7H5BrN2O/c8-5-2-1-3-10-6(5)4-7(11)9-10/h1-4H,(H,9,11) |
InChI Key |
VUZGKZBXJGGZPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC(=O)N2)C(=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



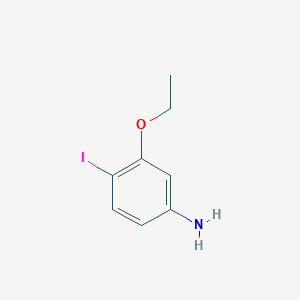
![2-(chloromethyl)-7-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12968396.png)
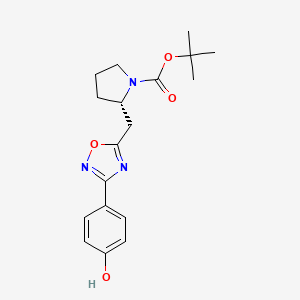
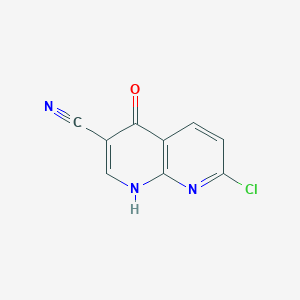

![4,6,7,8-Tetrahydro-1H-oxepino[3,4-d][1,2,3]triazole-6-carboxylic acid](/img/structure/B12968428.png)
